An In-Depth Technical Guide to Spiro[3.3]heptane-2-carbaldehyde: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to Spiro[3.3]heptane-2-carbaldehyde: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif has emerged as a significant structural element in modern medicinal chemistry, offering a rigid, three-dimensional scaffold that provides an escape from the "flatland" of traditional aromatic and heteroaromatic ring systems.[1][2] Its unique conformational constraints and favorable physicochemical properties have made it a sought-after bioisostere for mono-, meta-, and para-substituted benzene rings in drug discovery programs.[2][3] This guide focuses on a key derivative, spiro[3.3]heptane-2-carbaldehyde, a versatile building block for the synthesis of more complex and functionally diverse spirocyclic compounds.
Chemical Structure and Properties
Spiro[3.3]heptane-2-carbaldehyde is a saturated bicyclic aldehyde. The core structure consists of two cyclobutane rings sharing a single carbon atom, the spirocenter.[4] The aldehyde functional group is located at the 2-position of one of the cyclobutane rings.
Molecular Formula: C₈H₁₂O
Molecular Weight: 124.18 g/mol
The rigid, non-planar structure of the spiro[3.3]heptane core imparts distinct spatial arrangements of its substituents, which is a key feature for its application in drug design to explore novel chemical space.[1][5]
Table 1: Calculated Physicochemical Properties of Spiro[3.3]heptane-2-carbaldehyde and Related Compounds
| Property | Spiro[3.3]heptane-2-carbaldehyde (Predicted) | Spiro[3.3]heptan-2-ylmethanol[6] | Spiro[3.3]heptane-2-carboxylic acid[7] |
| Molecular Formula | C₈H₁₂O | C₈H₁₄O | C₈H₁₂O₂ |
| Molecular Weight | 124.18 g/mol | 126.20 g/mol | 140.18 g/mol |
| XLogP3 | ~1.5 | 1.8 | 1.8 |
| Topological Polar Surface Area | 17.1 Ų | 20.2 Ų | 37.3 Ų |
Note: Properties for spiro[3.3]heptane-2-carbaldehyde are estimated based on its structure and data from related compounds, as specific experimental data is not widely available.
Synthesis of Spiro[3.3]heptane-2-carbaldehyde
While a specific, detailed experimental protocol for the synthesis of spiro[3.3]heptane-2-carbaldehyde is not extensively documented in readily available literature, a logical and well-established synthetic route involves the oxidation of the corresponding primary alcohol, (spiro[3.3]heptan-2-yl)methanol. This precursor alcohol is accessible through various synthetic strategies for constructing the spiro[3.3]heptane framework.[1][8]
Two of the most reliable and mild oxidation methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their high yields and tolerance of various functional groups, making them ideal for sensitive substrates.[4][6]
Proposed Synthetic Workflow: Oxidation of (Spiro[3.3]heptan-2-yl)methanol
The following workflow outlines the key steps for the synthesis of spiro[3.3]heptane-2-carbaldehyde from its alcohol precursor.
Caption: Proposed synthetic workflow for spiro[3.3]heptane-2-carbaldehyde.
Experimental Protocol: Swern Oxidation (Exemplary)
This protocol is a generalized procedure based on the Swern oxidation of primary alcohols and should be optimized for this specific substrate.[9][10]
Step 1: Activation of DMSO
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.
-
Stir the resulting mixture at -78 °C for 15 minutes.
Step 2: Oxidation of the Alcohol
-
Dissolve (spiro[3.3]heptan-2-yl)methanol (1.0 eq.) in anhydrous DCM.
-
Slowly add the alcohol solution to the activated DMSO mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 3: Basification and Quenching
-
Add triethylamine (5.0 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
Step 4: Work-up and Purification
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford spiro[3.3]heptane-2-carbaldehyde.
Causality behind Experimental Choices:
-
Low Temperature (-78 °C): The Swern oxidation involves thermally unstable intermediates. Maintaining a low temperature is crucial to prevent side reactions and decomposition.[9]
-
Anhydrous Conditions: The reagents used, particularly oxalyl chloride, are sensitive to moisture. Anhydrous conditions are necessary to ensure the efficiency of the reaction.
-
Triethylamine as Base: Triethylamine acts as a non-nucleophilic base to facilitate the elimination step that forms the aldehyde.[10]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aldehydic Proton (CHO): A characteristic singlet or a narrowly split multiplet is expected in the downfield region, typically between δ 9.5 and 10.0 ppm.
-
Spiro[3.3]heptane Protons: A complex series of multiplets would be observed in the upfield region (δ 1.5-3.0 ppm) corresponding to the methylene and methine protons of the two cyclobutane rings. The proton on the carbon bearing the aldehyde group (C2-H) would likely appear as a multiplet around δ 2.5-3.0 ppm.
For comparison, the aldehydic proton of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde appears as a singlet at δ 9.84 ppm.[11]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, characteristic of aldehydes, is expected around δ 200 ppm.[12]
-
Spirocyclic Carbons: The spiro carbon atom would appear as a quaternary signal. The remaining methylene and methine carbons of the cyclobutane rings would resonate in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band is anticipated in the region of 1740-1720 cm⁻¹ for the carbonyl group of a saturated aldehyde.[11]
-
Aldehydic C-H Stretch: Two characteristic, weaker absorption bands are expected around 2830-2820 cm⁻¹ and 2730-2720 cm⁻¹. The latter is particularly diagnostic for aldehydes.[13]
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 124. Subsequent fragmentation patterns would likely involve the loss of the formyl group (CHO) or cleavage of the cyclobutane rings.
Applications in Drug Discovery and Organic Synthesis
Spiro[3.3]heptane-2-carbaldehyde is a valuable synthetic intermediate. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse pharmacophoric groups and the construction of more complex molecular architectures.
Caption: Key synthetic transformations of spiro[3.3]heptane-2-carbaldehyde.
The ability to readily convert the aldehyde into amines, alkenes, secondary alcohols, and carboxylic acids makes it a pivotal starting material for creating libraries of spiro[3.3]heptane-based compounds for high-throughput screening in drug discovery campaigns.[1][5] The rigid three-dimensional nature of the spiro[3.3]heptane core, combined with the diverse functionalities that can be introduced via the aldehyde group, allows for a systematic exploration of structure-activity relationships.
Conclusion
Spiro[3.3]heptane-2-carbaldehyde represents a key building block for accessing novel and diverse chemical matter in the realm of drug discovery and development. Its synthesis, logically proceeding through the oxidation of the corresponding alcohol, leverages well-established and reliable synthetic methodologies. While detailed experimental data for this specific aldehyde is not widely published, its properties and reactivity can be confidently predicted based on established chemical principles and data from closely related structures. The strategic importance of this compound lies in its ability to serve as a versatile precursor for a wide array of functionalized spiro[3.3]heptane derivatives, thereby enabling the exploration of new three-dimensional chemical space in the quest for novel therapeutics.
References
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Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28, e202500738. [Link]
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Mykhailiuk, P. K., & Prysiazhniuk, K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Wouters, J., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]
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PubChem. (n.d.). Spiro[3.3]heptan-2-ylmethanol. Retrieved from [Link]
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Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, e202318990. [Link]
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Fecht, H. (1907). Über Spirocyclane. Berichte der deutschen chemischen Gesellschaft, 40(3), 3883–3891. [Link]
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PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]
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Wikipedia. (2023). Swern oxidation. [Link]
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Wikipedia. (2023). Dess–Martin oxidation. [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
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Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 13C NMR Chemical Shifts. Retrieved from [Link]
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Spectroscopy Online. (2020, December 20). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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